molecular formula C14H11N B117805 Diphenylacetonitrile CAS No. 86-29-3

Diphenylacetonitrile

Cat. No. B117805
CAS RN: 86-29-3
M. Wt: 193.24 g/mol
InChI Key: NEBPTMCRLHKPOB-UHFFFAOYSA-N
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Description

Diphenylacetonitrile, also known as Benzhydryl cyanide or Diphenylmethyl cyanide, is a chemical compound with the molecular formula (C₆H₅)₂CHCN and a molar mass of 193.25 g/mol . It is used in organic synthesis and can be used to control grass young grass in turf before bud .


Synthesis Analysis

Diphenylacetonitrile can be synthesized in good yield by the dehydration of the amide of diphenyl acetic acid with phosphorous oxychloride . Another method involves taking phenylacetonitrile and benzyl alcohol as raw materials, adding sodium alkoxide for catalysis, and under a heating condition, performing an alpha-aryl substitution reaction .


Molecular Structure Analysis

The molecular structure of Diphenylacetonitrile consists of a diphenylmethane linked to an acetonitrile to form 2,2-diphenylacetonitrile . The molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

Diphenylacetonitrile undergoes anhydrous condensation with ethyl-4-bromo-butyrate. This is followed by its hydrolysis in alkaline medium that is used in the quantitative determination of 3-cyano-3,3-diphenylpropionic acid .


Physical And Chemical Properties Analysis

Diphenylacetonitrile is a solid with a light yellow appearance. It has a density of 1.1±0.1 g/cm³, a boiling point of 322.3±0.0 °C at 760 mmHg, and a melting point of 71-73 °C. The vapor pressure is 0.0±0.7 mmHg at 25°C, and the flash point is 151.6±5.7 °C .

Scientific Research Applications

  • Organic Synthesis Reactions :

    • DPA reacts with aromatic nitro compounds in various base-solvent systems, leading to different types of reactions like substitution and electron transfer. This showcases its versatility in organic synthesis (Mąkosza et al., 1974).
    • It also reacts with polyfluoroalkenes to yield addition-elimination products, demonstrating its utility in creating complex chemical structures (Ma̧kosza & Plenkiewicz, 1984).
  • Electrochemistry and Polymer Science :

    • Electrochemical oxidation of DPA in acetonitrile leads to the formation of conducting polymer films. These films show potential for applications in electronics due to their high conductivity and stability at varying temperatures (Hayat et al., 1987).
    • The study of the polymerization mechanism and structure of polydiphenylamine provides insights into the formation of these conducting polymers and their potential use in various technological applications (Jin, Song, & Dong, 2010).
  • Environmental and Ecological Studies :

    • Diphenylamine derivatives like DPA have been studied for their environmental impact, such as their presence in soil and water and potential ecological risks. This research is crucial for understanding and mitigating the environmental footprint of these compounds (Drzyzga, 2003).
  • Photochemistry and High-Pressure Chemistry :

    • DPA derivatives have shown distinctive piezochromic behaviors under hydrostatic pressure, changing fluorescence color under different conditions. This suggests potential applications in stress sensing and material science (Ouyang et al., 2016).
  • Pharmaceutical and Cosmetic Analysis :

    • Techniques have been developed for the rapid determination of diphenylamine residues in fruits like apples and pears. Such methods are crucial for ensuring the safety and quality of agricultural products (García-Reyes, Ortega-Barrales, & Molina-Díaz, 2005).

Safety And Hazards

Diphenylacetonitrile is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation. It may also be harmful if swallowed . Proper safety measures should be taken when handling this chemical, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

The Diphenylacetonitrile market size is predicted to reach a significant value in the near future due to growing demand, technological advances, and emerging companies .

properties

IUPAC Name

2,2-diphenylacetonitrile
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InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
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InChI Key

NEBPTMCRLHKPOB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H11N
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DSSTOX Substance ID

DTXSID4020539
Record name Diphenylacetonitrile
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Molecular Weight

193.24 g/mol
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Physical Description

Cream or white solid; [Alfa Aesar MSDS]
Record name Diphenylacetonitrile
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Vapor Pressure

0.000102 [mmHg]
Record name Diphenylacetonitrile
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Product Name

Diphenylacetonitrile

CAS RN

86-29-3
Record name Diphenylacetonitrile
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Record name DIPHENYLACETONITRILE
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Record name Benzeneacetonitrile, .alpha.-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
L Becker, VV Burlakov, P Arndt… - … A European Journal, 2013 - Wiley Online Library
… In contrast, the reaction of 2 b with diphenylacetonitrile involved a formal coupling of the nitriles to obtain the unusual four‐membered titanacycle 7. An unexpected six‐membered fused …
EM Schultz, CM Robb, JM Sprague - Journal of the American …, 1947 - ACS Publications
The physical constants of 24 pure ethers of various types, together with a description of the preparative method for each ether, have been presented. The synthesis, purification, and …
Number of citations: 51 pubs.acs.org
J Zhao, S Zhang, WX Zhang, Z Xi - Organometallics, 2011 - ACS Publications
… (10) Herein we will report the reaction of zirconacycles with 2 equiv of diphenylacetonitrile (Ph 2 CHCN) to yield unprecedented zirconocene species 3, which contains vinyl-imine and …
Number of citations: 34 pubs.acs.org
EF Alder, WL Wright, QF Soper - … in turf with diphenylacetonitrile …, 1960 - cabdirect.org
Diphenylacetonitrile (L-13489) was tested in areas of turf in which Digitaria ischaemum was the dominant weed; D. sanguinalis, Setaria glauca [Setaria pumila], S. viridis and Eleusine …
Number of citations: 50 www.cabdirect.org
J Zhao, S Zhang, WX Zhang, Z Xi - Organometallics, 2012 - ACS Publications
The reaction of the seven-membered azazirconacycloallene 2 with Ph 2 CHCN was carried out to yield a zirconocene complex with three fused rings and a keteniminate ligand. Further …
Number of citations: 19 pubs.acs.org
A Rahman, MC Cabaleiro - Naturwissenschaften, 1961 - Springer
… Although diphenylacetonitrile, which has gained significance for the synthesis of … phosphorouspentoxide at 160 to 170 for two hours, diphenylacetonitrile is obtained in 61% yield, m. …
Number of citations: 3 link.springer.com
D Ginsburg, MM Baizer - Journal of the American Chemical …, 1949 - ACS Publications
Diphenylacetonitrile starting material in the synthesis of Methadone nesium. Bromide with Pyridine Thus when 2-vinylpyridine(Rei … The preparation of diphenylacetonitrile, a …
Number of citations: 1 pubs.acs.org
CR Hauser, WR Brasen - Journal of the American Chemical …, 1956 - ACS Publications
… Alkylations of diphenylacetonitrile with benzyl, -phenylethyl and benzhydryl chlorides were … The benzylation of diphenylacetonitrile with benzyl chloride to form I previously has been …
Number of citations: 17 pubs.acs.org
WB Reid Jr, JH Hunter - Journal of the American Chemical …, 1948 - ACS Publications
Diphenylacetonitrile has been prepared by a variety of methods, 1 but generally in small amounts only or under conditions which resulted in low yields. However, Rupeand Gisige2 3re-…
Number of citations: 12 pubs.acs.org
AT Todorovskii, SY Plotkin - Journal of Structural Chemistry, 1991 - Springer
… , m-tolylacetonitrile, diphenylacetonitrile and triphenylacetonitrile, which made it possible to … structures (acetonitrile, phenylacetonitrile, diphenylacetonitrile, triphenylacetonitrile). The …
Number of citations: 7 link.springer.com

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